molecular formula C12H13Br2NO B2780318 2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile CAS No. 439108-89-1

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile

Cat. No. B2780318
CAS RN: 439108-89-1
M. Wt: 347.05
InChI Key: CRFUQRNPLOOPEE-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile” is a chemical substance with the CAS Number: 439108-89-1 . It has a molecular weight of 347.05 and its IUPAC name is (2,4-dibromo-3-isopropyl-6-methylphenoxy)acetonitrile . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Scientific Research Applications

Environmental Degradation and Metabolites

Research on the degradation of brominated flame retardants, such as tetrabromobisphenol A (TBBPA) and its derivatives, reveals the environmental fate of these compounds. Studies have identified over 100 degradation products, including less brominated compounds and metabolites indicative of debromination and β-scission processes. These findings are crucial for understanding the environmental behaviors and potential ecological and health risks associated with these substances (Liu et al., 2018).

Toxicology and Environmental Concentrations

The occurrence and toxicological implications of 2,4,6-tribromophenol (TBP), a product of the degradation of brominated flame retardants, have been extensively reviewed. This compound, found ubiquitously in the environment, lacks comprehensive studies on its toxicokinetics and toxicodynamics. The need for further research on its environmental and health impacts is emphasized, especially considering new flame retardants that degrade into TBP (Koch & Sures, 2018).

Analytical Detection and Environmental Impact

A review on the photocatalytic degradation of organic compounds, including pollutants like phenols and acetonitrile, highlights the importance of understanding the surface reactivity and mechanistic aspects of TiO2 powders in the degradation process. This insight is vital for the development of effective methods to mitigate environmental contamination by these substances (Davit et al., 2004).

Removal Techniques in Wastewater

Innovations in treating wastewater contaminated by pesticides, including 2,4-D and other phenoxy herbicides, have been explored. Techniques such as biological processes and granular activated carbon are highlighted for their effectiveness in removing these compounds, thereby protecting water sources from pollution (Goodwin et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,4-dibromo-6-methyl-3-propan-2-ylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUQRNPLOOPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OCC#N)Br)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile

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